molecular formula C20H24N4OS B2699284 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1795449-88-5

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

Cat. No.: B2699284
CAS No.: 1795449-88-5
M. Wt: 368.5
InChI Key: ORRGICRONGVRMX-UHFFFAOYSA-N
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Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide (CAS 1795449-88-5) is a chemical compound with a molecular formula of C20H24N4OS and a molecular weight of 368.50 g/mol . This small molecule features a hybrid structure incorporating multiple heterocyclic systems, including a pyridinyl-thiazole and a piperidine, which are classes of compounds known to be of significant interest in medicinal chemistry and drug discovery . The compound is offered with a purity of 90% or higher and is supplied in quantities ranging from 2mg to 50mg for research applications . Heterocyclic compounds containing thiazole rings, similar to the one in this molecule, are frequently investigated as potential anticancer agents due to their ability to act as bioisosteres for purine and pyrimidine bases, which can allow them to interfere with critical cellular processes like DNA replication in cancer cells . The specific research value and detailed mechanism of action for this particular compound require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-19(15-5-2-1-3-6-15)22-17-8-11-24(12-9-17)20-23-18(14-26-20)16-7-4-10-21-13-16/h1-2,4,7,10,13-15,17H,3,5-6,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRGICRONGVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate. The final step involves the formation of the amide bond, which can be accomplished using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated peptide synthesizers for the amide bond formation. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The compound’s thiazole and piperidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to six analogs from Iranian Journal of Pharmaceutical Research (2021) and compound 94 from a biochemistry curriculum (). Key structural differences include:

  • Core substituents: The target compound substitutes the thiazole’s 5-position with a piperidin-4-yl group, whereas analogs in feature morpholinomethyl, methylpiperazine, or dimethylamino groups at this position.
  • Carboxamide groups : The cyclohex-3-enecarboxamide group contrasts with benzamide (e.g., 3,4-dichloro in 4d–4f) or isonicotinamide (4h–4i) moieties in and cyclopropane-carboxamide in compound 94 ().
Table 1: Structural and Physicochemical Comparison
Compound ID Thiazole 5-Substituent Carboxamide Group Melting Point (°C) Yield (%)
Target Compound Piperidin-4-yl Cyclohex-3-enecarboxamide N/A N/A
4d () Morpholinomethyl 3,4-Dichlorobenzamide 162–164 Not reported
4e () (4-Methylpiperazin-1-yl)methyl 3,4-Dichlorobenzamide 158–160 Not reported
4h () Dimethylaminomethyl Isonicotinamide 148–150 Not reported
Compound 94 () 3-Methoxybenzoyl Benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxamide N/A 25

Key Observations :

  • Piperidine substitution may confer greater rigidity compared to morpholine or methylpiperazine groups, altering binding pocket interactions .
  • Compound 94 ’s cyclopropane-carboxamide and methoxybenzoyl groups suggest distinct electronic effects compared to the target’s cyclohexene system .

Biological Activity

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyridine, thiazole, and piperidine moieties, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4OSC_{22}H_{22}N_{4}OS, with a molecular weight of 390.5 g/mol. The structure includes multiple heterocyclic rings that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H22N4OS
Molecular Weight390.5 g/mol
CAS Number1798529-14-2
SolubilitySoluble in alcohol and ether

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been known to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
  • Cytotoxic Activity : Thiazole derivatives have shown cytotoxic effects on human tumor cell lines, indicating potential applications in cancer therapy.
  • Serotonin Reuptake Inhibition : Similar compounds have exhibited serotonin reuptake inhibition, suggesting antidepressant properties .

Biological Evaluations

Recent studies have evaluated the biological activities of compounds related to this compound, focusing on their effects on various cell lines and animal models.

Case Studies

  • Antitumor Activity : A series of thiazole derivatives were synthesized and tested for their antitumor properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
  • Antidepressant Effects : Another study demonstrated that related compounds could effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity in rodents .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds have shown favorable absorption and distribution characteristics. Factors such as solubility and metabolic stability are critical for determining the therapeutic potential of this compound.

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